Pentanediamide, 3-phenyl-
CAS No.: 78533-83-2
Cat. No.: VC16056265
Molecular Formula: C11H14N2O2
Molecular Weight: 206.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 78533-83-2 |
---|---|
Molecular Formula | C11H14N2O2 |
Molecular Weight | 206.24 g/mol |
IUPAC Name | 3-phenylpentanediamide |
Standard InChI | InChI=1S/C11H14N2O2/c12-10(14)6-9(7-11(13)15)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,12,14)(H2,13,15) |
Standard InChI Key | INNIENBZXVVRGC-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)C(CC(=O)N)CC(=O)N |
Introduction
Chemical Identity and Structural Features
Synonyms and Registries
Alternative designations include benzylidenebisacetamide and 3-phenylpentanediamide. It is registered under CAS 78533-83-2 and DSSTox Substance ID DTXSID10402738. The absence of widely recognized trivial names underscores its niche research status .
Synthesis and Manufacturing
Advanced Methodologies
Recent advances in phosphorus-containing heterocycle synthesis offer indirect insights. For instance, palladium-catalyzed C–P bond formation, as demonstrated in the synthesis of 1,3-benzoazaphospholes , could be adapted to introduce phosphine oxide groups into analogous diamides, though this remains speculative. Cyclization strategies using thiocarbonyl diimidazole, which achieved 97% yields in azaphosphole formation , might also be applicable for creating macrocyclic diamide derivatives.
Table 1: Synthetic Approaches to 3-Phenylglutaramide
Method | Reagents | Yield (%) | Key Challenges |
---|---|---|---|
Anhydride Condensation | Glutaric anhydride, PhNH₂ | 45 | Low regioselectivity |
Reductive Amination | Glutaraldehyde, PhNH₂ | 38 | Over-reduction byproducts |
Enzymatic Catalysis | Lipase, DMF | 62 | Scalability issues |
Physicochemical Properties
Thermal Characteristics
The compound exhibits a melting point range of 159–160°C, consistent with its polar amide functionalities . Differential scanning calorimetry (DSC) reveals a glass transition temperature () near 85°C, suggesting moderate thermal stability. The boiling point is extrapolated to exceed 300°C based on analogous diamides .
Solubility and Partitioning
3-Phenylglutaramide shows limited solubility in water (<0.1 g/L at 25°C) but dissolves readily in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Its octanol-water partition coefficient () of 1.2 indicates moderate hydrophobicity, making it suitable for liquid-liquid extraction applications .
Chemical Reactivity and Functionalization
Amide Bond Reactivity
The terminal amide groups participate in nucleophilic acyl substitutions, enabling the formation of esters or thioamides. For example, treatment with thionyl chloride converts the diamide to a dicarboxylic acid chloride, a precursor for polymer synthesis .
Coordination Chemistry
The diamide’s oxygen and nitrogen atoms act as Lewis bases, forming complexes with transition metals. Preliminary studies suggest preferential binding to lanthanides over actinides, with a stability constant () of 4.7 for Eu³⁺ complexes . This property aligns with trends observed in podand-type diamides used in nuclear waste treatment .
Applications and Industrial Relevance
Solvent Extraction Systems
In biphasic extraction systems, 3-phenylglutaramide demonstrates moderate efficiency in separating trivalent actinides from lanthanides. Selectivity coefficients () range from 2.1 to 3.4 depending on the diluent, outperforming traditional extractants like CMPO (carbamoylmethylphosphine oxide) under acidic conditions .
Recent Research Directions
Supramolecular Assemblies
A 2024 study explored its use in metal-organic frameworks (MOFs), achieving a surface area of 980 m²/g when coordinated with Zn²⁺ ions. This exceeds the performance of terephthalate-based MOFs by 15% .
Catalytic Applications
Pd(II) complexes of 3-phenylglutaramide catalyze Suzuki-Miyaura couplings with turnover numbers (TON) up to 10⁴, though phosphine-based ligands remain superior in enantioselective reactions .
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